![molecular formula C7H11F2NO2 B1476635 2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid CAS No. 2098101-92-7](/img/structure/B1476635.png)
2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid
Overview
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid, or 2,3-DMPAA, is an organofluorine compound that has been used in a variety of scientific research applications. It is a derivative of pyrrolidine, and is a colorless, odorless, and crystalline solid. It is a versatile compound that has been used in a variety of biochemical and physiological experiments, as it has a wide range of properties and effects.
Scientific Research Applications
Role in Drug Discovery
The five-membered pyrrolidine ring, which is a part of the “2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antifungal Applications
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which is similar to the “2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid” structure, has been used in the development of several successful commercial fungicides .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives, which are similar to the “2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid” structure, have shown diverse biological activities such as antimicrobial activity .
Anticancer Activity
Pyrrolone and pyrrolidinone derivatives have also shown anticancer activity .
Anti-inflammatory Activity
Pyrrolone derivatives exhibit diverse biological activities such as anti-inflammatory .
Antidepressant Activity
properties
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)5-1-2-10(3-5)4-6(11)12/h5,7H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSPLRLTLPXYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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